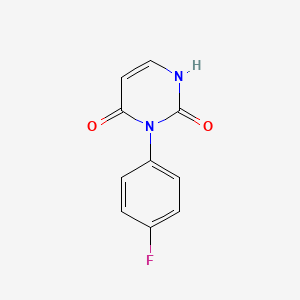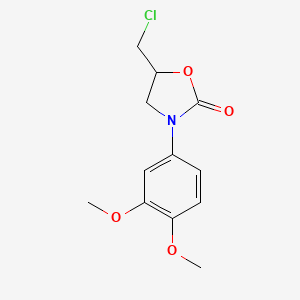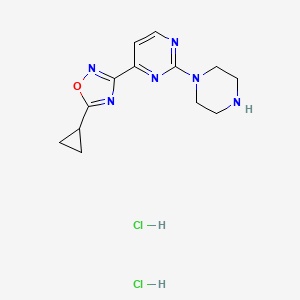
(2-Isopropylpyrimidin-5-YL)boronic acid
Descripción general
Descripción
“(2-Isopropylpyrimidin-5-YL)boronic acid” is a chemical compound with the CAS Number: 1312942-16-7. It has a molecular weight of 165.99 and its IUPAC name is 2-isopropyl-5-pyrimidinylboronic acid .
Molecular Structure Analysis
The InChI code for “(2-Isopropylpyrimidin-5-YL)boronic acid” is 1S/C7H11BN2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, such as “(2-Isopropylpyrimidin-5-YL)boronic acid”, are known to interact with diols and strong Lewis bases like fluoride or cyanide anions, which leads to their utility in various sensing applications . They can form boronate esters with diols .The influence of polyols on the physical and chemical properties of boronic acids has been studied .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Novel Boronic Acids and Esters : Research has shown that derivatives of pyrimidinylboronic acids, like (2-Isopropylpyrimidin-5-YL)boronic acid, can be synthesized and isolated effectively. These compounds, including halopyridinylboronic acids and esters, are prepared through halogen-metal exchange and quenching with triisopropylborate, leading to single regioisomeric products. They demonstrate potential in Pd-catalyzed coupling with aryl halides, offering strategies for producing new pyridine libraries (Bouillon et al., 2003).
Development of Fungicidal Pyrimidine Derivatives : Research into the scalable synthesis of pyrimidine fungicides has shown the integration of pyrimidine and boronic acid components. This process involves metal-halogen exchange and subsequent coupling reactions, indicating the utility of boronic acid derivatives in the development of fungicides (Ryan & Yang, 2019).
Advanced Synthesis Techniques : Decarboxylative borylation techniques have been developed, allowing for the conversion of carboxylic acids into boronate esters. This method, which utilizes nickel catalysis, has been applied to synthesize various boronic acids, including (2-Isopropylpyrimidin-5-YL)boronic acid, demonstrating their potential in medicinal chemistry and drug discovery (Li et al., 2017).
Biochemical and Pharmaceutical Applications
Boronic Acid in Biomedical Applications : Boronic acids, including (2-Isopropylpyrimidin-5-YL)boronic acid, have been recognized for their unique structural features, leading to their use in developing potent enzyme inhibitors and pharmaceutical agents. This includes applications in cancer therapy and as mimics for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).
Boronic Acid Polymers in Medicine : Boronic acid-containing polymers have shown value in treating various diseases, including HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them suitable for creating new biomaterials (Cambre & Sumerlin, 2011).
Sensing and Separation Applications : Boronic acids have been used in developing sensors and separation systems due to their ability to form complexes with diols and Lewis bases. This property is valuable in biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of (2-Isopropylpyrimidin-5-YL)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is crucial in organic synthesis .
Pharmacokinetics
It’s known that the compound has a molecular weight of165.99 , which could influence its absorption and distribution
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of (2-Isopropylpyrimidin-5-YL)boronic acid is influenced by environmental factors. The success of the Suzuki–Miyaura coupling reaction, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
Propiedades
IUPAC Name |
(2-propan-2-ylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYHCLGHZUTXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244196 | |
| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylpyrimidin-5-YL)boronic acid | |
CAS RN |
1312942-16-7 | |
| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312942-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea](/img/structure/B1390969.png)

![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)

![Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1390976.png)


![5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1390980.png)
![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)
![(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390982.png)

![Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1390986.png)

![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)